2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
Overview
Description
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol is a fluorinated building block with the linear formula HOCH2(CF2)3CH2OH . It has a molecular weight of 212.09 . This compound is used for the preparation of cyclic and acyclic polyfluorosiloxanes as precursors to per- and polyfluoroethers .
Molecular Structure Analysis
The molecular structure of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol is represented by the linear formula HOCH2(CF2)3CH2OH . The InChI string isInChI=1S/C5H6F6O2/c6-3(7,1-12)5(10,11)4(8,9)2-13/h12-13H,1-2H2
. The compound’s structure can also be represented by the canonical SMILES string C(C(C(C(CO)(F)F)(F)F)(F)F)O
. Physical And Chemical Properties Analysis
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol is a crystal with a boiling point of 112°C and a melting point of 79°C . The compound has a purity/analysis method of 98.0% (GC) .Scientific Research Applications
Synthesis of Fluorinated Polymers
HFIP serves as a monomer in the synthesis of fluorinated polymers. Due to its highly fluorinated nature, it imparts properties like chemical resistance, thermal stability, and low surface energy to the resulting polymers. These polymers are used in advanced coatings, films, and membranes .
Pharmaceutical Research
In pharmaceutical research, HFIP is utilized as a solvent to enhance the solubility of polar and non-polar compounds. This property is particularly useful in the formulation of drugs and in analytical methods where solubility plays a critical role.
Environmental Analysis
HFIP’s solvent properties are also beneficial in environmental analysis. It can dissolve various analytes, aiding in the extraction and quantification of pollutants from environmental samples, thus contributing to the monitoring and assessment of environmental health.
Preparation of Fluorinated Siloxanes
HFIP is used for preparing cyclic and acyclic polyfluorosiloxanes, which are precursors to per- and polyfluoroethers. These compounds find applications in lubricants, surfactants, and as intermediates in the synthesis of other fluorinated materials .
Material Science
In material science, HFIP is involved in the development of advanced materials with unique properties. For example, it can be used to create fluorinated coatings that exhibit exceptional resistance to oils, solvents, and acids .
Analytical Chemistry
Due to its ability to dissolve a wide range of substances, HFIP is used in analytical chemistry as a medium for nuclear magnetic resonance (NMR) spectroscopy. It helps in obtaining clear spectra for the analysis of complex molecules .
Safety and Hazards
properties
IUPAC Name |
2,2,3,3,4,4-hexafluoropentane-1,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O2/c6-3(7,1-12)5(10,11)4(8,9)2-13/h12-13H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELVMUPSWDZWSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059927 | |
Record name | Hexafluoroamylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol | |
CAS RN |
376-90-9 | |
Record name | 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexafluoroamylene glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexafluoroamylene glycol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Pentanediol, 2,2,3,3,4,4-hexafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexafluoroamylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4-hexafluoropentane-1,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAFLUOROAMYLENE GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2KZY84Y8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of HFPD as a chain extender affect the properties of polyurethane elastomers?
A1: Research indicates that using HFPD as a secondary chain extender in polyurethane elastomers can significantly impact their properties. Studies show that HFPD disrupts the hard segment order in polyurethanes, leading to lower flexural modulus and higher elongation compared to other chain extenders. While this improves flexibility, it can also lead to lower tensile strength in some formulations. Furthermore, unlike silicon-based chain extenders, HFPD doesn't seem to enhance the compatibility between the soft and hard segments of the polyurethane.
Q2: Can HFPD be used to synthesize semi-rigid liquid-crystalline polymers?
A2: Yes, research demonstrates that HFPD can be copolymerized with other monomers like 6,6′-(biphenyl-4,4′-diyldioxy)dihexanol and alkylene diphenyl dicarbonates to create semi-rigid liquid-crystalline copolycarbonates. The incorporation of HFPD's rigid rod-like hexafluoropentane chain contributes to the formation of stable nematic liquid crystalline phases in these polymers.
Q3: How does the confinement of organic molecules like HFPD within nano-sized channels influence their thermal properties?
A3: Studies reveal that confining HFPD within the nanoscale channels of materials like controlled pore glass (CPG) or porous polystyrene leads to a significant depression in its melting point compared to its bulk state. This effect is attributed to the increased surface-area-to-volume ratio of the confined crystals and their interactions with the channel walls. The extent of melting point depression is influenced by both the channel diameter and the surface chemistry of the confining material.
Q4: Can HFPD be used as a building block for synthesizing fluorinated epoxy resins, and what are their potential applications?
A4: Research shows that HFPD can react with epichlorohydrin to produce diglycidyl ether of HFPD, a fluorinated epoxy resin. This resin, especially when combined with other fluorinated diols, demonstrates potential as a sensitive sorbent coating material for quartz piezoelectric crystal detectors, particularly for detecting organophosphorus compounds like dimethyl methylphosphonate (DMMP).
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